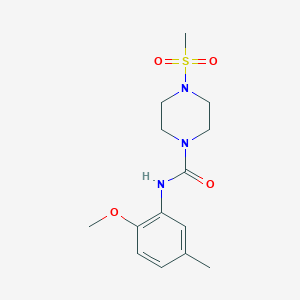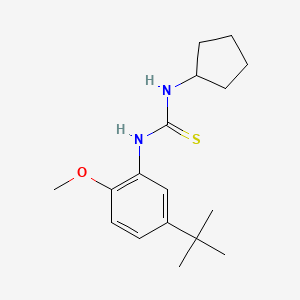
N-(5-tert-butyl-2-methoxyphenyl)-N'-cyclopentylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-2-methoxyphenyl)-N'-cyclopentylthiourea, also known as BMT-2, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BMT-2 is a thiourea derivative that has been synthesized through various methods and has shown promising results in several research studies. In
Mecanismo De Acción
N-(5-tert-butyl-2-methoxyphenyl)-N'-cyclopentylthiourea exerts its anti-tumor effects through various mechanisms, including the inhibition of angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells. This compound also inhibits the activity of enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce cell cycle arrest, preventing cancer cells from dividing and growing.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in animal studies. This compound has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-tert-butyl-2-methoxyphenyl)-N'-cyclopentylthiourea has several advantages for use in lab experiments, including its high purity and low toxicity. This compound is also stable under various conditions, making it suitable for long-term storage. However, this compound may have limitations in terms of its solubility and bioavailability, which may affect its efficacy in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(5-tert-butyl-2-methoxyphenyl)-N'-cyclopentylthiourea, including further investigation of its anti-tumor effects in vivo, the development of more efficient synthesis methods, and the exploration of its potential applications in the treatment of inflammatory diseases. Additionally, the combination of this compound with other anti-cancer agents may enhance its efficacy and reduce the risk of drug resistance. Further research is needed to fully explore the potential of this compound in scientific research and clinical applications.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential applications in scientific research, particularly in the field of cancer research. This compound has been synthesized through various methods and has been shown to have anti-tumor effects through various mechanisms. This compound has minimal toxicity and side effects and may have potential applications in the treatment of inflammatory diseases. Further research is needed to fully explore the potential of this compound in scientific research and clinical applications.
Métodos De Síntesis
N-(5-tert-butyl-2-methoxyphenyl)-N'-cyclopentylthiourea has been synthesized through various methods, including the reaction of 5-tert-butyl-2-methoxyphenyl isothiocyanate with cyclopentylamine in the presence of a base. Another method involves the reaction of 5-tert-butyl-2-methoxyphenyl isocyanate with cyclopentylthiourea. These methods have been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-2-methoxyphenyl)-N'-cyclopentylthiourea has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to have anti-tumor effects in several types of cancer cells, including breast cancer cells, lung cancer cells, and prostate cancer cells. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propiedades
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)-3-cyclopentylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2OS/c1-17(2,3)12-9-10-15(20-4)14(11-12)19-16(21)18-13-7-5-6-8-13/h9-11,13H,5-8H2,1-4H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXLHALYDSKHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

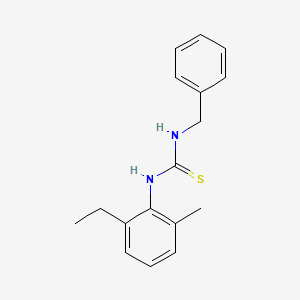
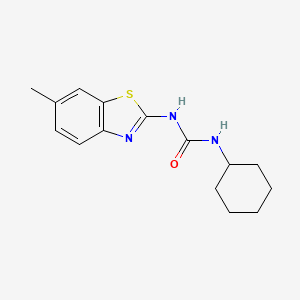


![2-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5783449.png)
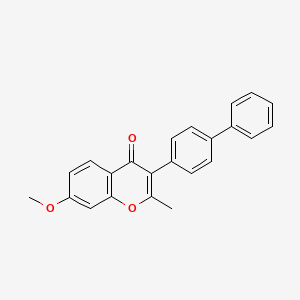
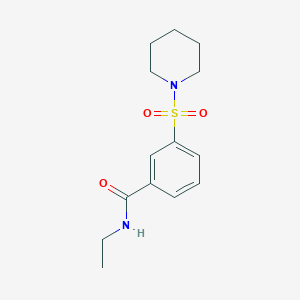
![ethyl (3-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-2-methyl-1H-indol-1-yl)acetate](/img/structure/B5783468.png)
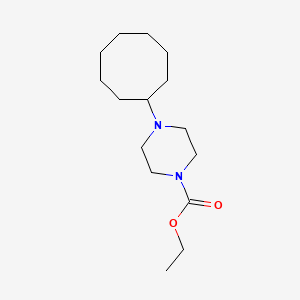
![4-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5783485.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5783492.png)

![2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5783511.png)
